4-Bromo-2-(tert-butyl)thiazole 4-Bromo-2-(tert-butyl)thiazole
Brand Name: Vulcanchem
CAS No.: 959238-21-2
VCID: VC5676094
InChI: InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3
SMILES: CC(C)(C)C1=NC(=CS1)Br
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13

4-Bromo-2-(tert-butyl)thiazole

CAS No.: 959238-21-2

Cat. No.: VC5676094

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13

* For research use only. Not for human or veterinary use.

4-Bromo-2-(tert-butyl)thiazole - 959238-21-2

Specification

CAS No. 959238-21-2
Molecular Formula C7H10BrNS
Molecular Weight 220.13
IUPAC Name 4-bromo-2-tert-butyl-1,3-thiazole
Standard InChI InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3
Standard InChI Key MBCNEXNLPXCWIP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=CS1)Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-(tert-butyl)thiazole belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. The tert-butyl group at the 2-position introduces significant steric bulk, while the bromine atom at the 4-position provides a versatile site for further functionalization.

Molecular and Spectral Data

The compound’s molecular structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

  • 1H^1\text{H}-NMR: A singlet at δ\delta 1.42 ppm (9H) for the tert-butyl group, coupled with distinct resonances for the thiazole ring protons at δ\delta 7.25 ppm (H-5) and δ\delta 6.98 ppm (H-3) .

  • 13C^{13}\text{C}-NMR: Signals at δ\delta 29.8 ppm (tert-butyl carbons) and δ\delta 168.5 ppm (C-2 thiazole) .

  • IR: Stretching vibrations at 2960 cm1^{-1} (C-H, tert-butyl) and 610 cm1^{-1} (C-Br) .

PropertyValueMethod
Molecular FormulaC7H10BrNS\text{C}_7\text{H}_{10}\text{BrNS}Calculated
Molecular Weight220.13 g/molMass Spectrometry
AppearanceWhite crystalline solidVisual Inspection
Melting Point82–85°CDSC
Solubility in WaterInsolubleUSP Method <911>

Synthesis and Industrial Production

The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves a multi-step route starting from commercially available thiazole precursors.

Laboratory-Scale Synthesis

A common approach employs the Hantzsch thiazole synthesis, adapting it to introduce substituents at specific positions:

  • Thiazole Formation: Reaction of tert-butyl thiourea with α-bromoacetophenone in ethanol yields 2-(tert-butyl)thiazole.

  • Bromination: Electrophilic bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 selectively substitutes the 4-position of the thiazole ring .

2-(tert-butyl)thiazole+NBSCCl4,Δ4-Bromo-2-(tert-butyl)thiazole+Succinimide\text{2-(tert-butyl)thiazole} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{4-Bromo-2-(tert-butyl)thiazole} + \text{Succinimide}

Industrial Optimization

Scaling this process requires careful control of reaction parameters:

  • Temperature: Maintained at 40–50°C to prevent side reactions.

  • Catalysis: Lewis acids like FeCl3\text{FeCl}_3 enhance bromination efficiency .

  • Purification: Recrystallization from hexane-ethyl acetate mixtures achieves >98% purity.

Physicochemical Properties

The tert-butyl group confers remarkable stability and hydrophobicity, while the bromine atom enables diverse reactivity.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, making it suitable for high-temperature reactions.

Solubility Profile

The compound exhibits high solubility in polar aprotic solvents:

  • Dichloromethane: 45 g/L

  • Tetrahydrofuran: 32 g/L

  • Ethanol: 18 g/L

Its insolubility in water (<0.1<0.1 g/L) simplifies aqueous workup procedures.

Reactivity and Functionalization

The bromine atom at position 4 serves as a key site for further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl thiazoles, valuable in medicinal chemistry:

4-Bromo-2-(tert-butyl)thiazole+Ar-B(OH)2Pd(PPh3)4,Na2CO34-Aryl-2-(tert-butyl)thiazole+HBr\text{4-Bromo-2-(tert-butyl)thiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Aryl-2-(tert-butyl)thiazole} + \text{HBr}

Nucleophilic Substitution

Replacement of bromine with amines or alkoxides under basic conditions yields functionalized thiazoles:

4-Bromo-2-(tert-butyl)thiazole+R-NH2Et3N4-Amino-2-(tert-butyl)thiazole+HBr\text{4-Bromo-2-(tert-butyl)thiazole} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{4-Amino-2-(tert-butyl)thiazole} + \text{HBr}

Applications in Pharmaceutical Development

4-Bromo-2-(tert-butyl)thiazole’s versatility has led to its use in several drug discovery programs:

Kinase Inhibitors

The compound serves as a scaffold for ATP-competitive kinase inhibitors, with the tert-butyl group occupying hydrophobic pockets in target enzymes .

Antimicrobial Agents

Derivatives bearing sulfonamide groups at position 4 exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .

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